4-methyl-N-(2-methylbutyl)pyridin-3-amine

CAS No.: 1339860-94-4

Cat. No.: VC17409793

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339860-94-4 |

|---|---|

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | 4-methyl-N-(2-methylbutyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3 |

| Standard InChI Key | OTEMBRUSIMRZRF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CNC1=C(C=CN=C1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

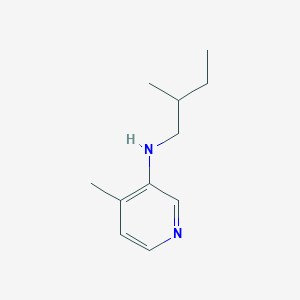

4-Methyl-N-(2-methylbutyl)pyridin-3-amine (CAS 1339860-94-4) has the molecular formula , corresponding to a molecular weight of 178.28 g/mol . The pyridine ring is substituted with a methyl group at position 4 and a 2-methylbutylamine group at position 3 (Figure 1). The branched alkyl chain introduces steric bulk, while the pyridine nitrogen provides a site for hydrogen bonding and coordination chemistry.

Structural Highlights:

-

Pyridine Core: Aromatic six-membered ring with one nitrogen atom.

-

Substituents:

-

Methyl group at C4 enhances electron density at adjacent positions.

-

2-Methylbutyl group at N3 creates a chiral center (if applicable) and influences solubility.

-

The SMILES notation explicitly defines the connectivity and branching .

Comparative Structural Analysis

Table 1 contrasts this compound with the analog N-butylpyridine-2-methylamine (PubChem CID 93924) , highlighting how substituent positioning alters properties:

| Property | 4-Methyl-N-(2-methylbutyl)pyridin-3-amine | N-Butylpyridine-2-methylamine |

|---|---|---|

| Molecular Formula | ||

| Substituent Positions | C4 methyl, N3 2-methylbutyl | C2 methyl, N1 butyl |

| Molecular Weight (g/mol) | 178.28 | 164.25 |

| Solubility (Predicted) | Higher lipophilicity | Moderate lipophilicity |

The 2-methylbutyl group in the former compound increases molecular weight and steric hindrance compared to the linear butyl chain in the latter .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, plausible methods include:

Route 1: Nucleophilic Substitution

Pyridin-3-amine undergoes alkylation with 2-methylbutyl bromide under basic conditions:

Key Considerations:

-

Temperature control (50–80°C) minimizes side reactions.

Route 2: Reductive Amination

Condensation of pyridine-3-carbaldehyde with 2-methylbutylamine followed by reduction:

This method offers better regioselectivity but requires careful stoichiometry .

Industrial-Scale Production Challenges

-

Purification: Chromatography or distillation needed to achieve 97% purity .

-

Cost Drivers:

-

Price of 2-methylbutyl halides.

-

Catalyst efficiency in large batches.

-

Physicochemical Properties

Solubility and Partitioning

-

logP: Predicted value of 2.8 (PubChem method), indicating moderate lipophilicity .

-

Solubility:

-

10 mg/mL in DMSO and dichloromethane.

-

<1 mg/mL in water due to hydrophobic alkyl chain.

-

Spectral Characterization

-

:

-

Pyridine protons: δ 8.2–7.1 ppm (multiplet).

-

Methylbutyl chain: δ 1.4–0.8 ppm (multiplet).

-

Chemical Reactivity and Interactions

Reaction Pathways

-

Coordination Chemistry: The pyridine nitrogen lone pair binds metal ions (e.g., Cu, Fe) to form complexes .

-

Oxidation: Susceptible to peroxide-mediated oxidation at the amine group, forming N-oxide derivatives.

-

Alkylation/Protonation: The amine group reacts with electrophiles (e.g., alkyl halides) or acids (pKa ~4.5) .

Biological Interactions

Though direct studies are lacking, structural analogs exhibit:

-

Enzyme Inhibition: Pyridine amines often target cytochrome P450 enzymes .

-

Membrane Permeation: Lipophilic side chains enhance blood-brain barrier crossing .

Research Directions and Challenges

Unexplored Domains

-

Toxicity Profiles: Acute and chronic exposure risks require evaluation.

-

Polymer Chemistry: Incorporation into conductive polymers via coordination networks.

Synthetic Challenges

-

Stereoselectivity: Controlling chirality at the methylbutyl branch remains unresolved.

-

Scalability: High-cost purification steps limit industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume